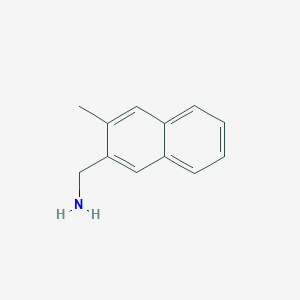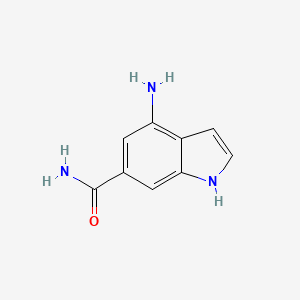
2-Methylquinazoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core with a methyl group at the 2-position and a cyano group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride can yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: 2-Methylquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups
科学的研究の応用
2-Methylquinazoline-4-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methylquinazoline-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some quinazoline derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
Quinazoline: The parent compound with a similar core structure but without the methyl and cyano groups.
2-Methylquinazoline: Lacks the cyano group at the 4-position.
4-Cyanoquinazoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylquinazoline-4-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
特性
CAS番号 |
65078-93-5 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
2-methylquinazoline-4-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-12-9-5-3-2-4-8(9)10(6-11)13-7/h2-5H,1H3 |
InChIキー |
JWQALKGDUDMOGP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




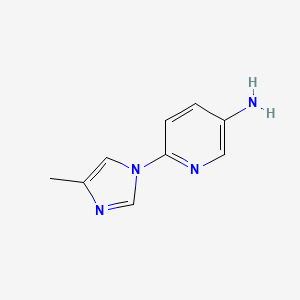

![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
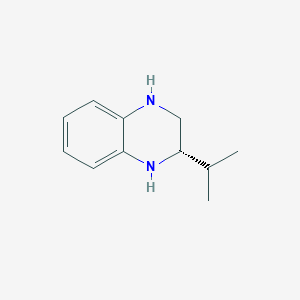
![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
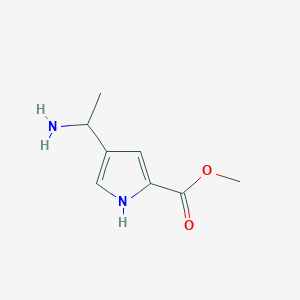
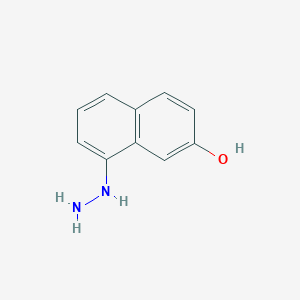
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)


